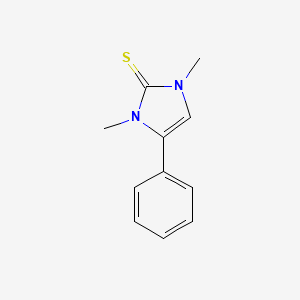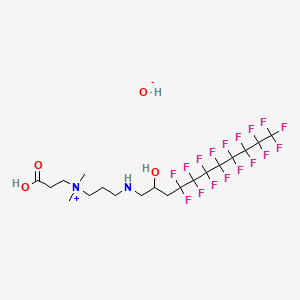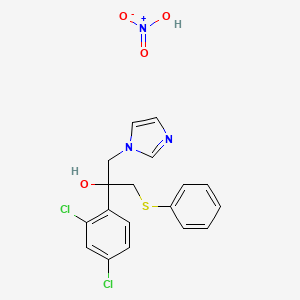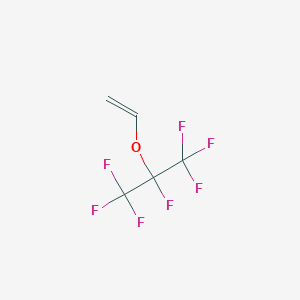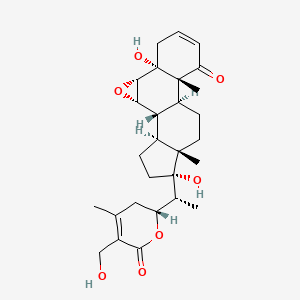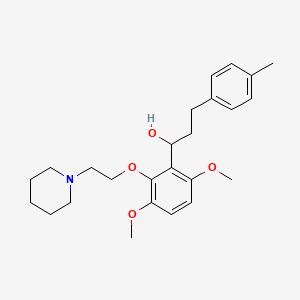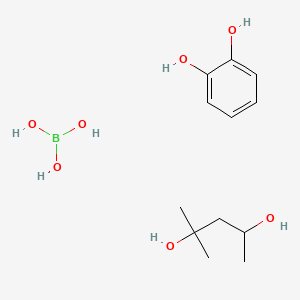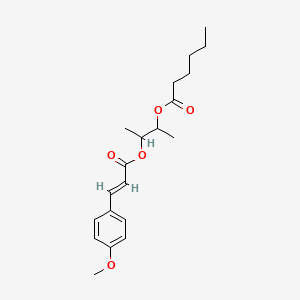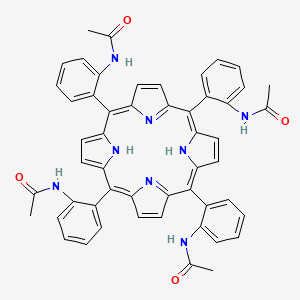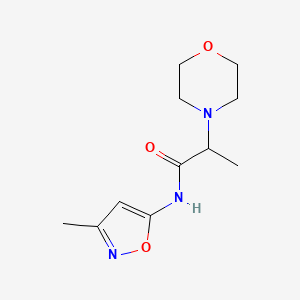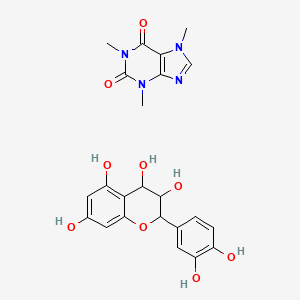
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves several steps. The synthetic routes typically include the formation of the piperidine ring followed by the introduction of the diethylaminoethyl and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as 1-Boc-piperidine-4-carboxaldehyde and 4-Piperidinecarboxaldehyde, 1-ethyl-2,6-dimethyl- These compounds share structural similarities but may differ in their chemical properties and biological activities
Propriétés
Numéro CAS |
95126-29-7 |
|---|---|
Formule moléculaire |
C18H30Cl2N2O |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C18H28N2O.2ClH/c1-3-19(4-2)14-15-20-12-10-18(16-21,11-13-20)17-8-6-5-7-9-17;;/h5-9,16H,3-4,10-15H2,1-2H3;2*1H |
Clé InChI |
ZZNOWNBHLDMRSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CCC(CC1)(C=O)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


